Cas no 937796-13-9 ((2-Morpholinopyrimidin-5-yl)methanol)

(2-Morpholinopyrimidin-5-yl)methanol is a versatile heterocyclic compound featuring a morpholine-substituted pyrimidine core with a hydroxymethyl functional group. This structure imparts significant utility in pharmaceutical and agrochemical research, particularly as a key intermediate in the synthesis of biologically active molecules. The hydroxymethyl group enhances reactivity, enabling further derivatization, while the morpholine moiety contributes to improved solubility and binding affinity in target interactions. Its well-defined chemical properties make it valuable for medicinal chemistry applications, including kinase inhibitor development. The compound is typically supplied with high purity, ensuring reproducibility in synthetic workflows. Proper handling under standard laboratory conditions is recommended due to its potential sensitivity to moisture and oxidation.
(2-Morpholinopyrimidin-5-yl)methanol structure
937796-13-9 structure
Product Name:(2-Morpholinopyrimidin-5-yl)methanol
CAS No:937796-13-9
MF:C9H13N3O2
MW:195.218421697617
CID:1032183
PubChem ID:42556095
Update Time:2025-05-23

(2-Morpholinopyrimidin-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Morpholinopyrimidin-5-yl)methanol
    • (2-morpholin-4-ylpyrimidin-5-yl)methanol
    • MFCD09966160
    • MS-22590
    • SCHEMBL8191281
    • [2-(morpholin-4-yl)pyrimidin-5-yl]methanol
    • DTXSID00654825
    • FT-0704275
    • 937796-13-9
    • AKOS012049993
    • (2-Morpholinopyrimidin-5-yl)methanol, 97%
    • DB-079703
    • Inchi: 1S/C9H13N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-6,13H,1-4,7H2
    • InChI Key: KYYQOJQTQOKGPQ-UHFFFAOYSA-N
    • SMILES: O1CCN(C2N=CC(CO)=CN=2)CC1

Computed Properties

  • Exact Mass: 195.10100
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 58.5Ų

Experimental Properties

  • PSA: 58.48000
  • LogP: -0.12950

(2-Morpholinopyrimidin-5-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(2-Morpholinopyrimidin-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:937796-13-9)(2-Morpholinopyrimidin-5-yl)methanol
Order Number:A1193664
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:22
Price ($):251.0
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(2-Morpholinopyrimidin-5-yl)methanol Related Literature

Additional information on (2-Morpholinopyrimidin-5-yl)methanol

Introduction to (2-Morpholinopyrimidin-5-yl)methanol (CAS No. 937796-13-9)

(2-Morpholinopyrimidin-5-yl)methanol, identified by its CAS number 937796-13-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the morpholine-pyrimidine class, a structural motif that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The morpholine moiety, characterized by its nitrogen-containing heterocycle, contributes to the compound's unique pharmacophoric properties, making it a valuable scaffold for drug discovery and development.

The structural framework of (2-Morpholinopyrimidin-5-yl)methanol combines the pyrimidine ring, a core structure found in numerous nucleoside analogs and anticancer agents, with the morpholine group. This combination not only enhances the compound's solubility and metabolic stability but also modulates its interactions with biological targets. The hydroxymethyl (-CH₂OH) substituent at the 5-position of the pyrimidine ring further diversifies its chemical reactivity, enabling various functionalization strategies that are crucial for medicinal chemistry optimization.

In recent years, there has been a surge in research focused on developing novel derivatives of morpholine-pyrimidine compounds due to their demonstrated efficacy in preclinical studies. These studies have highlighted the potential of such molecules as inhibitors of kinases, enzymes involved in cancer progression, and other therapeutic targets. The hydroxymethyl group in (2-Morpholinopyrimidin-5-yl)methanol serves as a versatile handle for further derivatization, allowing chemists to explore modifications that can enhance binding affinity, selectivity, and pharmacokinetic profiles.

One of the most compelling aspects of (2-Morpholinopyrimidin-5-yl)methanol is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific protein kinases that play critical roles in signal transduction pathways associated with diseases such as cancer and inflammatory disorders. The morpholine-pyrimidine scaffold has shown promise in disrupting aberrant signaling cascades, making it an attractive target for structure-based drug design.

The synthesis of (2-Morpholinopyrimidin-5-yl)methanol typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical approaches in medicinal chemistry.

The biological evaluation of (2-Morpholinopyrimidin-5-yl)methanol has revealed intriguing pharmacological properties that warrant further investigation. Preclinical studies have demonstrated its potential as an antineoplastic agent by inhibiting key enzymes involved in tumor proliferation and survival. Additionally, its ability to modulate immune responses has opened avenues for exploring its therapeutic applications in autoimmune diseases and chronic inflammation. The hydroxymethyl group's reactivity allows for further derivatization into more potent analogs with enhanced target specificity.

The pharmacokinetic profile of (2-Morpholinopyrimidin-5-yl)methanol is another critical factor that influences its clinical viability. Studies indicate that this compound exhibits favorable solubility characteristics, which are essential for oral bioavailability and intravenous administration. Furthermore, its metabolic stability suggests that it can be effectively targeted for prolonged action without rapid degradation by enzymatic processes. These attributes make it an attractive candidate for further development into a lead compound for new therapeutics.

In conclusion, (2-Morpholinopyrimidin-5-yl)methanol (CAS No. 937796-13-9) represents a promising entity in pharmaceutical research due to its unique structural features and biological activities. Its role as a versatile intermediate in drug development underscores the importance of innovative synthetic methodologies and structural diversification strategies. As ongoing research continues to uncover new therapeutic applications for morpholine-pyrimidine derivatives, compounds like this are poised to play a pivotal role in addressing unmet medical needs across various disease domains.

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(CAS:937796-13-9)(2-Morpholinopyrimidin-5-yl)methanol
A1193664
Purity:99%
Quantity:1g
Price ($):251.0
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